molecular formula C18H12Cl3Sb B14734691 Tris(p-chlorophenyl)stibine CAS No. 6944-25-8

Tris(p-chlorophenyl)stibine

Katalognummer: B14734691
CAS-Nummer: 6944-25-8
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: OYKIHLPBCPGSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(p-chlorophenyl)stibine can be synthesized through the reaction of antimony trichloride with p-chlorophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows:

SbCl3+3C6H4ClMgBr(C6H4Cl)3Sb+3MgBrClSbCl_3 + 3C_6H_4ClMgBr \rightarrow (C_6H_4Cl)_3Sb + 3MgBrCl SbCl3​+3C6​H4​ClMgBr→(C6​H4​Cl)3​Sb+3MgBrCl

This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is typically refluxed in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF) to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(p-chlorophenyl)stibine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Substitution: It can participate in substitution reactions where the p-chlorophenyl groups are replaced by other substituents.

    Coordination: The antimony atom can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.

    Coordination: Ligands such as phosphines, amines, and thiols can coordinate with the antimony center.

Major Products Formed

    Oxidation: this compound oxide.

    Substitution: Various substituted this compound derivatives.

    Coordination: Complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Tris(p-chlorophenyl)stibine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s coordination complexes are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.

    Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which tris(p-chlorophenyl)stibine exerts its effects involves the coordination of the antimony atom with various molecular targets. The antimony center can form bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This coordination can affect molecular pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(p-chlorophenyl)phosphine: Similar structure but with phosphorus instead of antimony.

    Tris(p-chlorophenyl)bismuthine: Similar structure but with bismuth instead of antimony.

Uniqueness

Tris(p-chlorophenyl)stibine is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. The antimony center provides different coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.

Eigenschaften

CAS-Nummer

6944-25-8

Molekularformel

C18H12Cl3Sb

Molekulargewicht

456.4 g/mol

IUPAC-Name

tris(4-chlorophenyl)stibane

InChI

InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI-Schlüssel

OYKIHLPBCPGSMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.